Hexahydro-2H,7H-pyrano[2,3-b]pyran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38737-53-0 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2,3,4,4a,5,6,7,8a-octahydropyrano[2,3-b]pyran |
InChI |
InChI=1S/C8H14O2/c1-3-7-4-2-6-10-8(7)9-5-1/h7-8H,1-6H2 |
InChI Key |
DKLQRBQSFXEHMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCOC2OC1 |
Origin of Product |
United States |
Rigorous Spectroscopic Characterization and Conformational Analysis of Hexahydro 2h,7h Pyrano 2,3 B Pyran
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the constitution and stereochemistry of organic molecules in solution. For Hexahydro-2H,7H-pyrano[2,3-b]pyran, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals and to elucidate the relative stereochemistry of the chiral centers.
A comprehensive NMR analysis would involve a suite of experiments.
¹H NMR Spectroscopy: This experiment provides information about the chemical environment, number, and connectivity of protons. The protons in this compound are expected to resonate in the upfield region, typically between 1.0 and 4.0 ppm. Protons on carbons adjacent to the oxygen atoms (α-protons) would be deshielded and appear at a lower field (downfield) compared to the other methylene (B1212753) protons. The coupling patterns (multiplicity) of the signals would reveal the number of adjacent protons.
¹³C NMR Spectroscopy: This technique identifies all unique carbon atoms in the molecule. Saturated sp³-hybridized carbons in ethers typically resonate in the range of 50-80 ppm for carbons bonded to oxygen and 20-40 ppm for other carbons. libretexts.org The symmetry of the molecule will determine the number of distinct carbon signals.
Correlation Spectroscopy (COSY): This 2D experiment establishes proton-proton (¹H-¹H) coupling correlations within the molecule, identifying which protons are on adjacent carbon atoms. This is crucial for tracing the carbon framework of the pyran rings.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These 2D experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the unambiguous assignment of carbon resonances based on their attached protons.
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity. NOESY is particularly important for determining the stereochemistry of the ring fusion and the relative orientation of substituents. For instance, cross-peaks between axial protons on different rings would confirm a cis-fused ring system.
While specific experimental data for the title compound is scarce, predicted ¹³C NMR data for a related isomer, Octahydro-pyrano[3,2-b]pyran, suggests chemical shifts in the regions expected for such a bicyclic ether system.
Table 1: Predicted ¹³C NMR Chemical Shifts for Octahydropyrano[3,2-b]pyran
| Atom No. | Chemical Shift (ppm) |
| 1 | 75.90 |
| 5 | 75.90 |
| 8 | 76.95 |
| 9 | 76.56 |
| 7 | 80.53 |
| ... | ... |
| Data is for a related isomer and is predictive. youtube.com |
X-ray Crystallography for Definitive Solid-State Structure and Conformation
Table 2: Illustrative Crystallographic Data for a Related Pyrano[2,3-c]pyrazole Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 11.234 |
| β (°) | 95.67 |
| This data is for a more complex, related pyran-containing fused system and serves as an example of the type of information obtained from X-ray crystallography. libretexts.org |
Mass Spectrometry for Molecular Formula Verification and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₈H₁₄O₂), the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (142.19 g/mol ).
The fragmentation of cyclic ethers in mass spectrometry often involves α-cleavage (cleavage of a bond adjacent to the oxygen atom) and the loss of small neutral molecules. miamioh.eduwikipedia.org The fragmentation pattern can be complex but provides valuable clues about the structure. Common fragmentation pathways for bicyclic ethers include the loss of alkyl radicals and subsequent rearrangements. nih.gov
Table 3: Expected and Observed Fragmentation Ions for Ethers
| Fragmentation Process | Expected m/z for C₈H₁₄O₂ | General Observed Fragments in Ethers |
| Molecular Ion [M]⁺ | 142 | Present, may be weak |
| α-cleavage (loss of C₂H₅) | 113 | Common |
| α-cleavage and rearrangement | Varies | Characteristic of ether structure |
| Loss of H₂O | 124 | Possible but not always prominent |
This table provides a generalized expectation for the mass spectrometry of ethers.
Vibrational Spectroscopy for Characteristic Functional Group Identification
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent feature in its IR spectrum would be the C-O stretching vibrations.
Saturated aliphatic ethers typically show a strong, characteristic C-O-C asymmetric stretching band in the region of 1150-1070 cm⁻¹. blogspot.comlibretexts.orgspectroscopyonline.com The absence of a strong, broad band in the 3200-3600 cm⁻¹ region would confirm the absence of hydroxyl (-OH) groups, and the lack of a strong absorption around 1700 cm⁻¹ would rule out the presence of a carbonyl (C=O) group. The C-H stretching vibrations for the sp³-hybridized carbons would be observed in the 2850-3000 cm⁻¹ region.
Table 4: Characteristic Infrared Absorption Frequencies for Ethers
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected for this compound |
| C-H Stretch (sp³) | 2850-3000 | Present, strong |
| C-O-C Asymmetric Stretch | 1070-1150 | Present, strong |
| C-H Bend | 1350-1480 | Present, moderate |
This table summarizes the key expected IR absorptions for a saturated bicyclic ether.
Chemical Reactivity, Derivatization, and Mechanistic Studies of Hexahydro 2h,7h Pyrano 2,3 B Pyran
Transformation Reactions of the Fused Pyran Ring System
The inherent structure of the pyran rings within the hexahydro-2H,7H-pyrano[2,3-b]pyran framework allows for specific transformation reactions, including ring-opening, rearrangement, and interactions with both nucleophiles and electrophiles.
The pyran rings are susceptible to opening under certain reaction conditions, particularly in the presence of strong nucleophiles or under acidic or basic catalysis. For instance, the interaction of related furo[3,2-b]pyran-2-ones with dinucleophiles such as hydrazines can lead to a recyclization process. nih.govresearchgate.net This process involves the opening of the furanone ring, which is analogous to a pyran ring, followed by the formation of a new heterocyclic system. nih.govresearchgate.net This type of transformation highlights the potential for the pyran rings in more complex fused systems to undergo rearrangement to form different heterocyclic structures.
The reactivity of pyran-based systems towards nucleophiles and electrophiles is a key aspect of their chemical behavior. In derivatives of pyrano[2,3-b]pyran, the presence of carbonyl groups or other activating substituents significantly influences this reactivity.
Nucleophilic Reactivity : The carbon atoms adjacent to the ring oxygen atoms and those in α- and β-positions to carbonyl groups are potential sites for nucleophilic attack. The reaction of 2H-furo[3,2-b]pyran-2-ones with various nitrogen-containing nucleophiles demonstrates this principle. nih.govresearchgate.net Depending on the nature of the nucleophile, the reaction can either lead to the formation of enamines via condensation or result in a more complex recyclization and opening of one of the heterocyclic rings. nih.govresearchgate.net For example, aliphatic amines tend to form enamines, while dinucleophiles like hydrazines can induce a ring-opening and subsequent recyclization. nih.govresearchgate.net
Electrophilic Reactivity : The π-systems within unsaturated pyran derivatives and the lone pairs on the oxygen atoms are susceptible to electrophilic attack. The acylation of pyrazolone (B3327878) derivatives obtained from the rearrangement of furo[3,2-b]pyran-2-ones demonstrates the presence of multiple nucleophilic centers that can react with electrophiles like pivaloyl chloride. nih.govbeilstein-journals.org
Strategies for Functionalization and Introduction of Substituents
The functionalization of the pyrano[2,3-b]pyran scaffold is crucial for synthesizing derivatives with specific properties. Multicomponent reactions are an efficient strategy for this purpose. A notable example is the tandem Knoevenagel–Michael protocol for the synthesis of 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. mdpi.com This reaction involves the initial condensation of phenylglyoxal (B86788) and 1,3-dimethylbarbituric acid, followed by a Michael addition of 4-hydroxy-6-methyl-2H-pyran-2-one. mdpi.com This approach allows for the introduction of various substituents and the construction of complex molecular architectures in a single synthetic operation.
Another strategy involves the cyclo-condensation reaction of a spiro pyran derivative with arylidene malononitrile (B47326) derivatives to synthesize fused pyrano[2,3-b]pyridine derivatives. ekb.eg This method highlights the versatility of the pyran ring system in serving as a foundation for building more complex, fused heterocyclic compounds.
Elucidation of Reaction Mechanisms and Intermediates
Understanding the mechanisms of reactions involving the pyrano[2,3-b]pyran core is essential for controlling reaction outcomes and designing new synthetic routes.
For the reaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen nucleophiles, a plausible mechanism involves several key steps. nih.govresearchgate.net Initially, the nitrogen nucleophile is generated from its salt. nih.govresearchgate.net This is followed by an acid-catalyzed addition of the amine to a carbonyl group, forming a hemiaminal intermediate. nih.govresearchgate.net Subsequent dehydration leads to the formation of an enamine. nih.govresearchgate.net In cases where the nucleophile has an additional reactive site, this can attack the lactone, leading to a recyclization process that involves the opening of the furanone ring and subsequent proton transfer to yield the final product. nih.govresearchgate.net
In the multicomponent synthesis of substituted pyrimidines, the proposed mechanism starts with the formation of a Knoevenagel adduct from the reaction of phenylglyoxal and 1,3-dimethylbarbituric acid. mdpi.com This is followed by a Michael addition of the 4-hydroxy-6-methyl-2H-pyran-2-one to this adduct. mdpi.com The reaction pathway is influenced by the pKa values of the acidic C-H compounds, with the more acidic compound reacting first. mdpi.com
The formation of pyrano[2,3-d]thiazole derivatives is proposed to proceed through the initial formation of a Michael adduct, which then cyclizes and may undergo autoxidation and hydrolysis to yield the final product. researchgate.net
Regioselectivity and Chemoselectivity in Transformations
Regioselectivity and chemoselectivity are critical considerations in the transformation of the pyrano[2,3-b]pyran system, particularly when multiple reactive sites are present.
In the reaction of 2H-furo[3,2-b]pyran-2-ones with various nucleophiles, the outcome is highly dependent on the type of nucleophile used, demonstrating a high degree of chemoselectivity. nih.govresearchgate.net Aliphatic amines react at a specific carbonyl group to form enamines without causing ring cleavage, whereas dinucleophiles lead to a more complex recyclization. nih.govresearchgate.net
The synthesis of pyrano[2,3-d]thiazoles also exhibits selectivity. For example, the reaction of rhodanine (B49660) with aromatic aldehydes in the presence of a catalyst yields specific arylidine derivatives. researchgate.net Similarly, the reaction of 4-mercaptopyrimidine-2(1H)-thione with cinnamonitrile (B126248) derivatives can lead to the formation of specific isomeric products. researchgate.net
The reactivity of arylglyoxal monohydrates, which possess two different carbonyl groups, highlights the potential for selective reactions. mdpi.com The aldehyde group, being more reactive due to the adjacent electron-withdrawing ketone group, can react selectively, guiding the outcome of multicomponent reactions. mdpi.com
Data Tables
Table 1: Selected Synthesized Pyrano[2,3-b]pyridine Derivatives and Their Yields
| Compound | Substituent | Yield (%) |
|---|---|---|
| 5 | Varies | 45-60 |
| 8 | p-tolyl | 60 |
Data sourced from a study on the synthesis of fused pyrano[2,3-b]pyridine derivatives. ekb.eg
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2H-furo[3,2-b]pyran-2-one |
| Pivaloyl chloride |
| 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione |
| Phenylglyoxal |
| 1,3-dimethylbarbituric acid |
| 4-hydroxy-6-methyl-2H-pyran-2-one |
| Pyrano[2,3-b]pyridine |
| Arylidene malononitrile |
| Pyrano[2,3-d]thiazole |
| Rhodanine |
| 4-mercaptopyrimidine-2(1H)-thione |
| Cinnamonitrile |
Computational Chemistry and Theoretical Investigations of Hexahydro 2h,7h Pyrano 2,3 B Pyran
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the properties of heterocyclic systems. For derivatives of the pyran ring system, these calculations have been instrumental in understanding reactivity, stability, and spectroscopic properties. semanticscholar.orgmdpi.com
The electronic structure of Hexahydro-2H,7H-pyrano[2,3-b]pyran is characterized by the saturated bicyclic ether framework. An analysis using methods like Natural Bond Orbital (NBO) would reveal the nature of the C-O and C-C sigma bonds, the hybridization of the atoms, and the extent of lone pair delocalization from the oxygen atoms.
In related studies on 2H-iminopyran derivatives, theoretical approaches have been used to elucidate structural, energetic, and spectroscopic properties. researchgate.net Molecular Electrostatic Potential Surfaces (MEPS) are typically calculated to identify reactive sites. researchgate.net For this compound, the MEPS would show regions of negative potential around the two oxygen atoms, indicating their role as hydrogen bond acceptors and sites of electrophilic attack. The analysis of global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), would provide quantitative measures of the molecule's chemical potential, hardness, and electrophilicity.
Table 1: Representative Global Reactivity Descriptors Calculated for Pyran Derivatives
| Descriptor | Typical Calculation Method | Information Provided |
|---|---|---|
| HOMO Energy | DFT (e.g., B3LYP/6-31G(d)) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | DFT (e.g., B3LYP/6-31G(d)) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A larger gap suggests higher stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | μ2 / 2η (where μ is chemical potential) | Quantifies the electrophilic character of a molecule. |
This table is illustrative, based on typical computational studies of heterocyclic compounds.
Computational methods are crucial for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For pyran systems, these calculations have been applied to understand thermal decompositions and synthesis mechanisms.
A computational study on the thermal decomposition of 3,6-dihydro-2H-pyran derivatives using DFT (PBE0/6-311+G(d,p)) investigated a concerted mechanism involving a six-membered cyclic transition state. mdpi.com The study calculated kinetic and thermodynamic parameters, revealing that methyl substituents on the pyran ring decrease the activation free energy and favor thermal decomposition. mdpi.com
Similarly, understanding the synthesis of the pyrano[2,3-b]pyran core can be aided by computational modeling. A plausible mechanism for the catalyzed synthesis of pyrano[3,2-b]pyran derivatives has been proposed, which could be further investigated by locating the transition states for each step and calculating the reaction barriers to validate the proposed pathway. researchgate.net For this compound, theoretical modeling could explore its formation via catalytic hydrogenation of a corresponding unsaturated precursor, calculating the energetics of hydrogen addition to the double bonds.
Conformational Analysis and Energy Landscapes
The conformational flexibility of the two fused six-membered rings in this compound results in a complex potential energy surface with multiple stereoisomers (cis-, trans-fused) and, for each, several chair, boat, and twist-boat conformers.
A complete conformational analysis would begin with a molecular mechanics search to identify all possible low-energy structures. Subsequently, the geometries of these conformers would be optimized at a higher level of theory, such as DFT. The relative energies, corrected for zero-point vibrational energy and thermal contributions, would then establish the population of each conformer at a given temperature according to the Boltzmann distribution.
For instance, in the conformational analysis of related hexahydro-3H-oxazolo[3,4-c]pyridines, NMR chemical shifts were used to suggest that the molecule exists as an equilibrium mixture of cis- and trans-fused conformations. rsc.org A similar computational approach for this compound would involve calculating the NMR chemical shifts for each stable conformer and comparing the Boltzmann-averaged theoretical spectrum with experimental data to determine the conformational equilibrium in solution. The crystal structure of a related pyrano[4,3-b]pyran derivative revealed that all atoms of its pyran ring were coplanar, an unusual conformation that highlights the importance of substituent effects and crystal packing forces, which can be investigated computationally. researchgate.net
Prediction of Spectroscopic Signatures (e.g., ECD spectra for absolute configuration determination)
For chiral molecules like the various stereoisomers of this compound, the prediction of chiroptical spectroscopic signatures is a powerful application of computational chemistry. Electronic Circular Dichroism (ECD) spectroscopy, in particular, is widely used for the non-empirical determination of absolute configuration. frontiersin.orgnih.gov
The standard procedure involves a multi-step protocol:
A thorough conformational search for the molecule.
Geometry optimization and frequency calculation for all significant conformers using DFT (e.g., B3LYP/6-31G(d)).
Calculation of the excitation energies and rotational strengths for each conformer using Time-Dependent Density Functional Theory (TD-DFT). nih.govrsc.org Functionals like CAM-B3LYP and ωB97X-D are often found to provide good results for TD-DFT simulations. rsc.org
Generation of a Boltzmann-averaged ECD spectrum from the contributions of all conformers.
Comparison of the computed spectrum with the experimental one. A match between the two allows for the unambiguous assignment of the molecule's absolute configuration. nih.govresearchgate.net
This TD-DFT approach has been successfully applied to determine the absolute configuration of numerous complex natural products containing pyran rings, including flavonoids and terpenoids. nih.gov The method is robust enough to quantify the contributions of individual conformers and the interactions between different chromophores within a molecule. nih.gov
Table 2: Typical Workflow for Absolute Configuration Determination via ECD Calculation
| Step | Method | Purpose |
|---|---|---|
| 1. Conformational Search | Molecular Mechanics (e.g., MMFF) or DFT | Identify all low-energy conformers. |
| 2. Geometry Optimization | DFT (e.g., B3LYP/6-31G(d)) in solvent model | Obtain accurate structures and relative energies of conformers. |
| 3. ECD Calculation | TD-DFT (e.g., CAM-B3LYP/aug-cc-pVDZ) | Calculate excitation energies and rotational strengths for each conformer. |
| 4. Spectrum Generation | Boltzmann averaging | Combine the spectra of individual conformers based on their population. |
| 5. Comparison | Visual inspection and similarity analysis | Match the computed spectrum to the experimental spectrum to assign absolute configuration. |
This table outlines a generalized workflow based on established computational practices. frontiersin.orgnih.govrsc.org
Molecular Dynamics Simulations for Dynamic Behavior
For this compound, an MD simulation would typically place the molecule in a simulation box filled with an explicit solvent, such as water. semanticscholar.org Over a simulation time of nanoseconds to microseconds, the trajectory would reveal:
Conformational transitions: The simulation can capture the molecule switching between different chair and boat conformations, providing information on the energy barriers and timescales of these processes.
Solvent structure: Analysis of the radial distribution functions between the pyran's oxygen atoms and solvent molecules would detail the structure and stability of the solvation shell.
Hydrogen bonding: The simulation can quantify the dynamics of hydrogen bond formation and breakage between the ether oxygens and protic solvents.
In studies of other pyran-containing systems, MD simulations have been used to investigate their interaction with water and to assess the stability of ligand-protein complexes. semanticscholar.orgnih.govmdpi.com For example, simulations have shown how specific residues in an enzyme's active site form stable hydrogen bonds and hydrophobic interactions with a pyran-based inhibitor. nih.gov Such simulations are invaluable for understanding how molecules like this compound and its derivatives behave in a biological or solution-phase environment.
Systematic Synthesis and Advanced Characterization of Hexahydro 2h,7h Pyrano 2,3 B Pyran Derivatives and Analogues
Rational Design of Structural Analogues and Heteroatom-Containing Pyran Scaffolds
The rational design of structural analogues of hexahydro-2H,7H-pyrano[2,3-b]pyran is deeply rooted in the principles of medicinal chemistry, where the goal is to enhance biological activity and refine pharmacokinetic properties. A key strategy involves the introduction of diverse functional groups at various positions on the pyranopyran core. For instance, based on the structure of known inhibitors of the RalA protein, which feature a pyran-fused pyrazole (B372694) scaffold, researchers have focused on modifying the N-methyl group of the pyrazole ring to a substituted phenyl ring and adding a sulfonyl group at the 2-amine position of the pyran ring. nih.gov This approach aims to improve binding affinity to the target protein by leveraging key pharmacophoric elements like the 3-cyanide and 4-aromatic ring. nih.gov
The introduction of heteroatoms other than oxygen into the pyranopyran framework represents another significant avenue of rational design. This strategy aims to create novel heterocyclic systems with potentially unique chemical and biological properties. The synthesis of fused heterocycle-pyridinones and -pyrones through ruthenium-catalyzed oxidative coupling of heterocyclic carboxylic acids and internal alkynes exemplifies this approach. rsc.org This method, which involves C-H and O-H bond activation, has been successfully applied to a range of heterocyclic systems, including electron-rich thiophenes, furans, and pyrroles, as well as electron-deficient pyridines and quinolines. rsc.org The directing effect of an amide group ensures full regioselectivity in the C-H bond activation, leading to the formation of well-defined fused heterocyclic structures. rsc.org
Synthetic Routes to Diverse Substituted Pyranopyrans and Fused Heterocycles
The synthesis of substituted pyranopyrans and their fused heterocyclic analogues is achieved through a variety of versatile and efficient chemical transformations. Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid construction of complex molecular architectures from simple starting materials in a single step.
One prominent MCR approach for synthesizing pyrano[2,3-c]pyrazole derivatives involves the condensation of ethyl acetoacetate, hydrazine (B178648) hydrate, malononitrile (B47326), and a thiophene-2-carbaldehyde (B41791) in the presence of a base catalyst. nih.gov This reaction yields 6-amino-3-methyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, a key intermediate that can be further elaborated into a wide range of fused heterocyclic systems. nih.gov For example, refluxing this intermediate with 1,2,3-thiadiazole-4-carbaldehyde (B1301801) in the presence of zinc chloride affords a pyrimidin-5(1H)-one derivative. nih.gov
Another effective strategy for accessing fused pyranopyrazoles involves the reaction of 6-amino-1,4,5,6-tetrahydro-5-imino-3-methyl-1-phenyl-4-(p-chlorophenyl)pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine with various reagents. mdpi.com For instance, reaction with p-tolylmalononitrile or p-anisylmalononitrile in dioxane with a piperidine (B6355638) catalyst leads to the formation of pyrazolopyranopyrimidine derivatives. mdpi.com
The synthesis of pyranochalcones, a class of naturally occurring compounds with a pyran ring fused to a chalcone (B49325) backbone, has been achieved through an efficient route starting from 2,4-dihydroxyacetophenone or 2,4-dihydroxy-6-methoxyacetophenone. nih.gov Key steps in this synthesis include an ethylenediamine (B42938) diacetate-catalyzed benzopyran formation and subsequent aldol (B89426) reactions. nih.govresearchgate.net
Furthermore, the synthesis of fused heterocycle-pyridinones has been accomplished via the oxidative coupling of N-unprotected primary heterocycle-amides with internal alkynes, catalyzed by Ru(II) and assisted by Cu(II). rsc.org This reaction proceeds through C-H and N-H bond activation of the heterocyclic unit. rsc.org
Below is a table summarizing various synthetic routes to pyranopyran derivatives.
| Starting Materials | Reagents and Conditions | Product Type |
| Ethyl acetoacetate, hydrazine hydrate, malononitrile, thiophene-2-carbaldehyde | Base catalyst | Pyrano[2,3-c]pyrazole |
| 6-amino-1,4,5,6-tetrahydro-5-imino-3-methyl-1-phenyl-4-(p-chlorophenyl)pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine, p-tolylmalononitrile | Dioxane, piperidine, reflux | Pyrazolopyranopyrimidine |
| 2,4-dihydroxyacetophenone, aromatic aldehyde | Ethylenediamine diacetate, aldol reaction | Pyranochalcone |
| N-unprotected primary heterocycle-amide, internal alkyne | Ru(II), Cu(II) | Fused heterocycle-pyridinone |
Stereochemical Considerations in Derivative Synthesis
The stereochemistry of this compound derivatives is a critical aspect of their synthesis, as the spatial arrangement of substituents can significantly influence their biological activity and physical properties. The creation of specific stereoisomers often requires the use of stereoselective or stereospecific reactions.
In the synthesis of pyran derivatives, controlling the stereochemistry can be achieved through various strategies. For example, the use of chiral catalysts in reactions such as the hetero-Diels-Alder reaction can lead to the formation of enantiomerically enriched products. C2-symmetric bis(oxazoline)-Cu(II) complexes have been shown to catalyze the inverse electron demand hetero-Diels-Alder reaction of α,β-unsaturated carbonyl compounds with electron-rich olefins, yielding pyran derivatives with high diastereo- and enantioselectivity. organic-chemistry.org
The inherent stereochemistry of starting materials can also be exploited to control the stereochemical outcome of a reaction. For instance, the synthesis of β-substituted pyrroles from diallylated aromatic amines via Ru-catalyzed ring-closing metathesis demonstrates how the geometry of the starting material influences the final product's structure. nih.gov
Careful analysis of spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, is crucial for determining the stereochemistry of the synthesized derivatives. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlation information, helping to establish the relative stereochemistry of substituents. mdpi.com For example, in the structural elucidation of a pyrano[2,3-c]pyrazol-4(2H)-one derivative, distinct NOEs between the pyrazole ring proton and the neighboring phenyl group protons confirmed their spatial proximity. mdpi.com
Comparative Spectroscopic and Computational Analysis of Derivatives
A comprehensive understanding of the structure and properties of this compound derivatives is achieved through a combination of spectroscopic techniques and computational modeling.
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pyranopyran derivatives. A combination of 1D (¹H and ¹³C) and 2D NMR experiments, such as COSY, HSQC, HMBC, and NOESY, allows for the complete assignment of proton and carbon signals and the determination of connectivity and stereochemistry. mdpi.comnih.gov For instance, the Heteronuclear Multiple Bond Correlation (HMBC) spectrum is particularly useful for establishing the configuration of derivatives, as demonstrated in the analysis of a pyrazolo rsc.orgnih.govpyran derivative where the pattern of cross-peaks for specific carbon atoms helped to determine the structure. nih.gov
Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. Characteristic absorption bands for groups such as -CN, -NH₂, and C=O can confirm the successful incorporation of these functionalities into the pyranopyran scaffold. nih.gov For example, the IR spectrum of 6-amino-3-methyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile shows a peak at 2187 cm⁻¹ for the cyano group and strong bands at 3357 and 3315 cm⁻¹ corresponding to the amino group. nih.gov
Computational Analysis:
Density Functional Theory (DFT) calculations are widely used to complement experimental data and provide deeper insights into the structural and electronic properties of pyranopyran derivatives. mdpi.combookpi.org Geometric optimization using DFT methods, such as B3LYP with a suitable basis set, can predict the most stable conformation of a molecule. bookpi.org These theoretical structures can then be compared with experimental data, for instance, from X-ray crystallography. bookpi.org
Computational studies can also be used to predict spectroscopic properties. For example, the Gauge-Including Atomic Orbital (GIAO) method can be used to calculate NMR chemical shifts, which can then be compared with experimental values to validate the proposed structure. bookpi.org Furthermore, computational analysis of the thermal decomposition of dihydropyran derivatives has been used to calculate kinetic and thermodynamic parameters, revealing that methyl substituents at specific positions can lower the activation free energy of the decomposition reaction. mdpi.com
The combination of advanced spectroscopic techniques and computational modeling provides a powerful approach for the unambiguous characterization of novel this compound derivatives and for understanding the structure-property relationships that govern their chemical and biological behavior.
Below is a table summarizing the spectroscopic data for a representative pyrano[2,3-c]pyrazole derivative.
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| 6-amino-3-methyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 12.14 (s, 1H, NH), 6.94 (s, 2H, NH₂), 4.76 (s, 1H, C₄-H) | 120.45 (CN) | 3357, 3315 (NH₂), 2187 (CN) | - |
| Pyrimidin-5(1H)-one derivative | 11.16 (s, 1H, NH) | - | 1675 (C=O) | - |
| 6-amino-2,4-diamino-3-methyl-1-phenyl-5-(p-chlorophenyl)-pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidin-7-one | 9.3 (s, 1H, H-5), 7.3-7.8 (m, 9H, arom.), 6.2 (s, 1H, H-11), 3.6 (br, 2H, NH₂), 1.6 (s, 3H, CH₃) | - | 3320, 3178 (NH₂) | 429 (M⁺) |
Non Biological and Advanced Material Applications of Hexahydro 2h,7h Pyrano 2,3 B Pyran Motifs
Role as Versatile Building Blocks and Scaffolds in Complex Organic Synthesis
The hexahydro-2H,7H-pyrano[2,3-b]pyran skeleton and its unsaturated analogue, the pyranopyran ring system, serve as pivotal scaffolds in the stereoselective synthesis of complex organic molecules. Their rigid conformational nature provides a predictable platform for the introduction of various functional groups, enabling the construction of intricate molecular architectures.
Researchers have developed numerous synthetic strategies to access this bicyclic system, which can then be elaborated into more complex structures. One-pot multicomponent reactions are a particularly efficient approach. For instance, the condensation of kojic acid, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate, catalyzed by agents such as tin tetrachloride supported on silica (B1680970) nanoparticles, provides a direct route to functionalized pyrano[3,2-b]pyran derivatives. rsc.orgresearchgate.net Similarly, lipase (B570770) has been employed as a green catalyst for the three-component synthesis of dihydropyrano[4,3-b]pyranes. doaj.org
The resulting pyranopyran structures are not merely synthetic endpoints but are valuable intermediates. The pyran rings can be selectively opened or further functionalized to create a diverse array of compounds. For example, pyrano[2,3-c]pyrazole derivatives, which have applications in medicinal chemistry, are synthesized using the pyran scaffold as a starting point. nih.govmdpi.com The synthesis of these compounds often involves a multi-step process where the initial pyranopyran formation is key.
Furthermore, the pyrano[2,3-b]pyridine framework, which has been investigated for its potential as a potassium channel antagonist, is constructed from highly functionalized pyran precursors. nih.gov These synthetic routes highlight the modularity of the pyranopyran scaffold, allowing for the systematic variation of substituents to fine-tune the properties of the final products. The development of these synthetic methodologies underscores the importance of the this compound motif as a foundational element in modern organic synthesis.
Development for Optical and Electronic Materials
The unique electronic and structural characteristics of the pyranopyran scaffold have led to its exploration in the development of novel optical and electronic materials. While research into the fully saturated this compound is still emerging, studies on its unsaturated derivatives have shown significant promise in fields such as nonlinear optics and dye chemistry.
Exploration in Nonlinear Optics (NLO)
Nonlinear optical (NLO) materials, which exhibit a nonlinear response to intense electromagnetic fields, are crucial for applications in photonics, optical computing, and telecommunications. The development of organic NLO chromophores often focuses on creating molecules with a high degree of charge transfer. The pyran ring system, particularly in the form of 4H-pyran-4-ylidenes, has been identified as a strong proaromatic donor for organic NLO chromophores.
While direct studies on the NLO properties of this compound are limited, research on related pyran derivatives provides valuable insights. For instance, a study on a novel 4H-pyran derivative, 2-Amino-6,6-diméthyl-5-oxo-4-(4-méthoxyphenyl)-5,6,7,8-tetrahydro-4H-benzopyran-3-carbonitrile, has explored its optical and nonlinear optical responses. researchgate.net The investigation of such compounds helps in understanding the fundamental structure-property relationships that could be extrapolated to the pyranopyran scaffold. The inherent asymmetry and the presence of oxygen heteroatoms in the pyranopyran framework could potentially be exploited to create molecules with significant hyperpolarizability, a key parameter for NLO activity.
Integration into Dye and Pigment Chemistry
The pyran ring is a core component of many synthetic dyes and pigments, contributing to their color and photophysical properties. The electronic transitions within the pyran moiety can be tuned by the introduction of various substituents, leading to a wide range of colors.
The synthesis of 2-pyrone dyes, for example, has been shown to yield compounds with intense fluorescence in both solution and the solid state. researchgate.net One study detailed the one-pot synthesis of a 2-pyrone dye that exhibited red fluorescence, with other derivatives showing green and orange fluorescence. researchgate.net These findings suggest that the pyranopyran scaffold could serve as a novel core for the development of fluorescent materials.
Furthermore, pyranoindole congeners have been synthesized and their photophysical properties studied, revealing that these compounds can exhibit emission from blue to green. mdpi.com The fusion of the pyran ring with other heterocyclic systems, as in the case of pyrano[2,3-d]pyrimidines, has also been explored using photoexcited organic dyes as catalysts for their synthesis. nih.gov This indicates the versatility of the pyran moiety in constructing complex chromophores. Although direct application of this compound in this area is not yet established, the principles derived from the study of other pyran-based dyes suggest its potential as a scaffold for new colorants with unique properties.
Applications as Chemical Additives in Industrial Formulations (e.g., Lubricating Oils)
The search for novel additives to enhance the performance of industrial formulations has led to the investigation of various heterocyclic compounds. The pyranopyran motif, particularly in the form of its derivatives, has shown potential as a multifunctional additive in lubricating oils.
A recent study focused on the synthesis and evaluation of pyrano[2,3-d]pyrimidine derivatives as additives for lubricating oils. chemmethod.com These compounds were found to act as multifunctional agents, exhibiting antioxidant, antirust, and anti-corrosion properties. chemmethod.com The synthesis was achieved using a nano-powder magnesium oxide catalyst, highlighting a potentially scalable and efficient production method. chemmethod.com
The effectiveness of these pyranopyrimidine derivatives was evaluated through various standard tests, and the results indicated their capability to improve several key properties of the base lubricating oil simultaneously.
Table 1: Multifunctional Properties of Pyrano[2,3-d]pyrimidine Derivatives in Lubricating Oils
| Property Assessed | Test Method | Observation | Reference |
| Antioxidant | Not specified | Effective | chemmethod.com |
| Antirust | Not specified | Effective | chemmethod.com |
| Anti-corrosion | Not specified | Effective | chemmethod.com |
| Microorganism-Influenced Corrosion Inhibition | Theoretical | Capable against Desulfovibrio gigas and Desulfovibrio vulgaris | chemmethod.com |
Utilization in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, has found applications in areas such as sensing, catalysis, and drug delivery. The well-defined three-dimensional structure of the this compound scaffold makes it an attractive candidate for the construction of host molecules in host-guest systems.
A study on novel pyrano[3,4-b]pyran derivatives has demonstrated their potential as chemosensors for the selective detection of metal ions. researchgate.net Specifically, 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,4-b]pyran-3-carbonitrile was found to be a selective sensor for Hg²⁺ ions, with a remarkable detection limit of 4.56 x 10⁻⁶ M. researchgate.net This sensing capability arises from the specific interactions between the pyranopyran derivative (the host) and the mercury ion (the guest).
The synthesis of these pyranopyran derivatives was achieved through a greener multicomponent reaction, making this approach environmentally friendly and efficient. researchgate.net The findings from this study are summarized in the table below.
Table 2: Chemosensing Properties of a Pyrano[3,4-b]pyran Derivative
| Host Molecule | Guest Ion | Detection Limit | Reference |
| 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,4-b]pyran-3-carbonitrile | Hg²⁺ | 4.56 x 10⁻⁶ M | researchgate.net |
This example illustrates the potential of the pyranopyran scaffold in the design of sophisticated supramolecular systems. The ability to functionalize the pyranopyran core allows for the fine-tuning of its host-guest binding properties, opening up possibilities for the development of new sensors, molecular receptors, and other advanced materials based on this versatile heterocyclic framework.
Future Perspectives and Uncharted Research Avenues for Hexahydro 2h,7h Pyrano 2,3 B Pyran Chemistry
Sustainable and Eco-Friendly Synthetic Methodologies
The future of synthesizing hexahydro-2H,7H-pyrano[2,3-b]pyran and its derivatives will be heavily influenced by the principles of green chemistry. Current research on related pyran compounds already points towards a paradigm shift away from hazardous reagents and solvents. Future efforts will likely focus on the following areas:
Advanced Catalysis: The development of novel heterogeneous and reusable catalysts is a primary goal. Research into magnetic nanoparticles (e.g., Fe₃O₄-based systems), which allow for easy separation and recycling, will likely be adapted for pyranopyran synthesis. rsc.orgacs.orgwikipedia.org Bifunctional ionic liquids and solid-supported catalysts, such as ammonium (B1175870) chloride, offer cost-effective and environmentally benign alternatives to traditional catalysts. rsc.orgontosight.ai The aim is to achieve high yields and selectivity under mild conditions, minimizing energy consumption and waste. nih.gov
Green Solvents and Conditions: A significant push towards using water as a reaction medium is anticipated. ontosight.aimdpi.com Water is an abundant, non-toxic, and non-flammable solvent that aligns perfectly with green chemistry principles. Furthermore, solvent-free reaction conditions, often facilitated by techniques like grinding or microwave irradiation, are expected to become more prevalent, reducing both environmental impact and operational costs. wikipedia.orgmdpi.comucl.ac.uk
Multicomponent Reactions (MCRs): One-pot, multicomponent reactions are set to become a cornerstone of pyranopyran synthesis. nih.govresearchgate.net These reactions, where multiple starting materials react in a single step to form a complex product, are highly atom-economical and efficient. Adapting MCRs for the stereocontrolled synthesis of the saturated hexahydro-pyranopyran core will be a key research challenge, offering a direct route to molecular diversity. nih.gov
Exploration of Novel Reactivity and Transformation Pathways
Beyond synthesis of the core structure, future research will delve into new ways to functionalize and transform the this compound scaffold. This will unlock access to a vast chemical space of novel derivatives with tailored properties.
Domino and Cascade Reactions: The development of elegant domino reactions, where a single event triggers a cascade of subsequent transformations, will provide rapid access to complex, highly functionalized pyranopyran systems. ucl.ac.uk These processes are efficient as they avoid costly and time-consuming isolation of intermediates.
Stereoselective Functionalization: Given the multiple chiral centers in this compound, developing methods for the regio- and stereocontrolled introduction of substituents is crucial. nih.gov Drawing inspiration from the synthesis of other saturated bicyclic ethers, strategies like acid-catalyzed ring-opening cyclizations of functionalized precursors could yield derivatives with defined stereochemistry. wikipedia.org
Ring System Modifications: Research into ring-closing metathesis (RCM) and oxidative cyclization, which have been used to create fused bicyclic ethers, could be adapted to modify the pyranopyran skeleton itself. rsc.orgnih.gov Furthermore, exploring reactions with various nucleophiles could lead to ring-opening or recyclization, transforming the pyranopyran core into entirely new heterocyclic systems, a strategy that has been demonstrated with related furo[3,2-b]pyran-2-ones.
Advanced Automation and High-Throughput Synthesis
To accelerate the discovery of new derivatives and their applications, the integration of automation and high-throughput techniques is essential. While traditionally a manual process, organic synthesis is undergoing a technological revolution that will undoubtedly impact pyranopyran chemistry.
Automated Synthesis Platforms: The use of automated chemical synthesizers, which can perform reactions, purifications, and analysis with minimal human intervention, will become more common. acs.orgmdpi.com These platforms, often based on cartridge systems with pre-packaged reagents, can dramatically increase the speed of synthesis and the reproducibility of results. acs.org This technology will enable the rapid generation of libraries of this compound derivatives for screening.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and cleaner reactions than batch processes. The application of flow chemistry to the synthesis of pyranopyrans, particularly for scaling up promising candidates, represents a significant future direction.
Library Synthesis: The combination of multicomponent reactions and automated platforms will facilitate the creation of large, diverse libraries of pyranopyran analogues. researchgate.net This is critical for fields like drug discovery, where screening thousands of compounds is necessary to identify lead molecules.
Deeper Computational Insights into Structure-Reactivity Relationships
Computational chemistry will play an increasingly predictive and integral role in guiding synthetic efforts and understanding the properties of this compound derivatives.
Density Functional Theory (DFT) Studies: DFT calculations will be employed to elucidate reaction mechanisms, predict the stability of intermediates, and understand the origins of stereoselectivity in synthetic transformations. Such studies can help optimize reaction conditions and guide the design of more efficient synthetic routes. For example, DFT has been used to study the energy gaps and reactivity of related pyrano[2,3-c]pyrazole systems.
Molecular Docking and SAR: For biological applications, in silico molecular docking studies will be used to predict the binding affinity of pyranopyran derivatives to protein targets. This allows for the rational design of more potent and selective compounds. These computational tools will be vital for exploring the structure-activity relationships (SAR) within libraries of derivatives, as has been done for other fused bicyclic ethers. rsc.orgnih.gov
Conformational Analysis: The three-dimensional shape of the saturated this compound scaffold is critical to its function. Computational methods will be essential for analyzing the conformational preferences of the bicyclic system and its substituted derivatives, providing insights that are difficult to obtain experimentally.
Expanding into Emerging Material Science Fields
The unique structural features of the this compound scaffold make it an intriguing building block for next-generation materials. Its saturated, bicyclic, and oxygen-rich nature opens doors to applications beyond traditional pharmaceuticals and agrochemicals.
Biodegradable Polymers: There is a significant opportunity to use this compound as a monomer for the synthesis of novel biodegradable polymers. The ether linkages within the backbone can confer hydrolytic susceptibility, promoting degradation. mdpi.com Research into carbohydrate-based bicyclic monomers for producing renewable polyesters with high glass transition temperatures provides a clear precedent. rsc.org The development of poly(ether-ester)s from such building blocks is a promising avenue for creating sustainable and functional materials. researchgate.net
Recyclable and Upcyclable Materials: The defined stereochemistry of the pyranopyran scaffold could be exploited to create polymers with designed depolymerization capabilities. The chemical upcycling of existing bioplastics into new bicyclic ether-ester monomers for the synthesis of recyclable poly(ether esters) demonstrates a viable strategy that could be applied here. acs.org This aligns with the principles of a circular economy, where materials are reused and repurposed rather than discarded.
Advanced Functional Materials: The potential to functionalize the pyranopyran core at various positions could lead to materials with tailored properties. While less explored, applications in areas like fragrances or as components of specialized dyes and polymers are conceivable. ontosight.ai The incorporation of this sp³-rich, saturated heterocyclic motif could impart unique physical and chemical properties to new classes of advanced materials. ucl.ac.uk
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
